Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-
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Overview
Description
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amide group, a hydrazono group, and a phenyl group. Its molecular formula is C10H12N4OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- typically involves the reaction of N-phenylpropanamide with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazono group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-hydroxy-: This compound has a hydroxyl group instead of the hydrazono group.
Propanamide, 2-methyl-: This compound has a methyl group instead of the aminothioxomethyl group.
Propionamide: A simpler compound with only an amide group.
Uniqueness
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazono group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
CAS No. |
65749-77-1 |
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Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-(carbamothioylhydrazinylidene)-N-phenylpropanamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(13-14-10(11)16)9(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H3,11,14,16) |
InChI Key |
OJIJIWIHMFPXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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